molecular formula C25H26N4O4S B2577022 N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112363-48-0

N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2577022
M. Wt: 478.57
InChI Key: MAADFHKXFNFUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Biological Effects

  • Research on aspartame, a compound that is metabolized in the body to yield aspartic acid, phenylalanine, and methanol, provides insights into how specific moieties of compounds are processed biologically. It highlights metabolic pathways such as conversion to CO2, incorporation into body constituents like amino acids, proteins, and pyrimidines, and the role of transamination and decarboxylation processes (Ranney Re, Oppermann Ja, 1979).

Advanced Oxidation Processes for Compound Degradation

  • Studies on the degradation of pollutants like sulfamethoxazole indicate the relevance of advanced oxidation processes (AOPs) for breaking down complex compounds. These processes can lead to the formation of oxidized, acetylated, and hydrolyzed metabolites, which might be analogous to understanding the degradation pathways for complex molecules like the one (G. Prasannamedha, P. S. Kumar, 2020).

Synthesis and Pharmacological Activities

  • Piracetam and its derivatives, similar in complexity to the molecule , have been the focus of studies exploring synthetic methodologies and biological activities. Such research can inform the synthesis and potential applications of complex molecules in pharmaceutical contexts (Nidhi Dhama et al., 2021).

Chemical Synthesis and Catalysis

  • The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts offers insight into the synthetic approaches that might be applied to the complex molecule . Understanding the use of organocatalysts, metal catalysts, and green solvents can provide a basis for synthesizing and manipulating similarly structured compounds (Mehul P. Parmar et al., 2023).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-16(30)17-7-5-8-19(12-17)26-23(31)15-34-25-27-21-10-11-29(14-20(21)24(32)28-25)13-18-6-3-4-9-22(18)33-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAADFHKXFNFUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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